![molecular formula C19H11ClN4 B14236073 2-Chloro-4-(4-methylphenyl)pyrido[3,2-c]cinnoline-3-carbonitrile CAS No. 405289-45-4](/img/structure/B14236073.png)
2-Chloro-4-(4-methylphenyl)pyrido[3,2-c]cinnoline-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-(4-methylphenyl)pyrido[3,2-c]cinnoline-3-carbonitrile is a heterocyclic compound that belongs to the class of pyridocinnolines. This compound is characterized by its complex structure, which includes a pyridine ring fused to a cinnoline ring, with additional substituents such as a chloro group, a methylphenyl group, and a carbonitrile group. The molecular formula of this compound is C19H11ClN4, and it has a molecular weight of approximately 330.77 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(4-methylphenyl)pyrido[3,2-c]cinnoline-3-carbonitrile typically involves the reaction of 1,2-dihydro-9-methyl-4-(p-tolyl)-pyrido[3,2-c]cinnoline-2-one with phosphorus oxychloride (POCl3) and phosphorus pentasulfide (P2S5). This reaction yields 2-chloro-9-methyl-4-(p-tolyl)-pyrido[3,2-c]cinnoline and 1,2-dihydro-9-methyl-4-(p-tolyl)-pyrido[3,2-c]cinnoline-2-thione . The ketone is then treated with malononitrile to afford the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-Chloro-4-(4-methylphenyl)pyrido[3,2-c]cinnoline-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation reactions.
Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound.
科学的研究の応用
2-Chloro-4-(4-methylphenyl)pyrido[3,2-c]cinnoline-3-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Chloro-4-(4-methylphenyl)pyrido[3,2-c]cinnoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s lipophilicity allows it to diffuse easily into cells, where it can interact with various enzymes and receptors. This interaction can lead to the inhibition of specific biological processes, such as enzyme activity or signal transduction pathways .
類似化合物との比較
Similar Compounds
2-Amino-3-cyano-9-methyl-4-(p-tolyl)-pyrido[3,2-c]cinnoline: A similar compound with an amino group instead of a chloro group.
Pyrido[2,3-b]indol-4-ones: Compounds with a similar pyridocinnoline structure but different substituents.
Indolo[3,2-b]quinolines: Compounds with a similar indole-based structure.
Uniqueness
2-Chloro-4-(4-methylphenyl)pyrido[3,2-c]cinnoline-3-carbonitrile is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
特性
CAS番号 |
405289-45-4 |
|---|---|
分子式 |
C19H11ClN4 |
分子量 |
330.8 g/mol |
IUPAC名 |
2-chloro-4-(4-methylphenyl)pyrido[3,2-c]cinnoline-3-carbonitrile |
InChI |
InChI=1S/C19H11ClN4/c1-11-6-8-12(9-7-11)16-14(10-21)19(20)22-17-13-4-2-3-5-15(13)23-24-18(16)17/h2-9H,1H3 |
InChIキー |
RJTCKOKZYPLNPJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=C(C(=NC3=C2N=NC4=CC=CC=C43)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[([1,1'-Biphenyl]-2-yl)methyl]-N'-butylthiourea](/img/structure/B14236001.png)

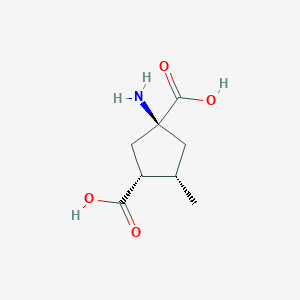
![3-methoxy-2-methyl-N-[3-(4-methylbenzoyl)pentan-3-yl]benzamide](/img/structure/B14236022.png)
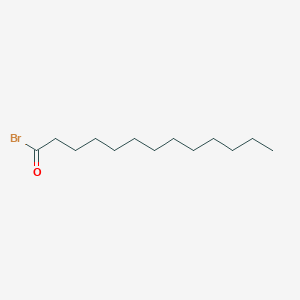
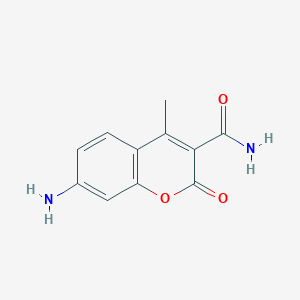

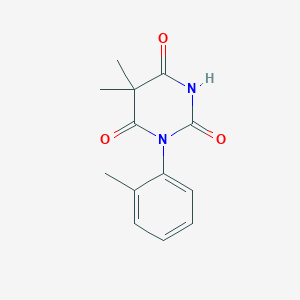
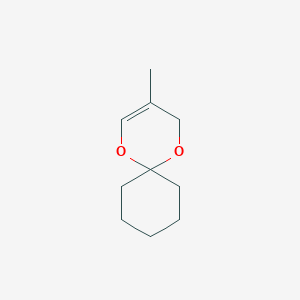
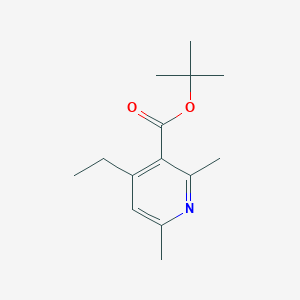
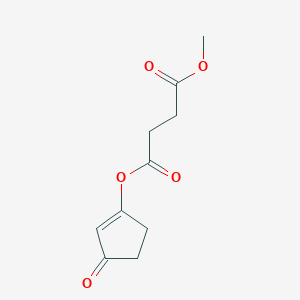
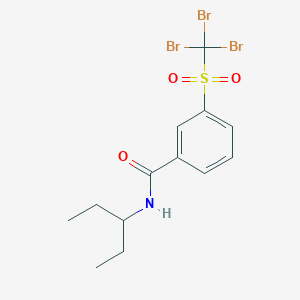
![Trimethyl 2,2',2''-[benzene-1,2,3-triyltris(oxy)]triacetate](/img/structure/B14236086.png)
